

Spectroscopic analysis (NMR, IR, MS) of [3-(Trifluoromethyl)phenoxy]acetic acid

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Compound of Interest

Compound Name: [3-(Trifluoromethyl)phenoxy]acetic acid

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An In-Depth Technical Guide to the Spectroscopic Analysis of [3-(Trifluoromethyl)phenoxy]acetic Acid

Introduction

[3-(Trifluoromethyl)phenoxy]acetic acid (CAS 349-82-6) is a valuable halogenated aromatic carboxylic acid.^[1] Its structure, featuring a trifluoromethyl group, a phenoxy ether linkage, and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and materials science.^[2] The trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly sought after in drug development.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this molecule. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the rationale behind the analytical workflow, providing a framework for researchers to interpret their own results with confidence.

This document is structured to guide the user through the principles of each technique, the practical aspects of sample analysis, and a detailed interpretation of the expected spectral data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The structure of **[3-(Trifluoromethyl)phenoxy]acetic acid** is shown below with systematic numbering used for subsequent NMR assignments.

Caption: Structure of **[3-(Trifluoromethyl)phenoxy]acetic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **[3-(Trifluoromethyl)phenoxy]acetic acid**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Expertise & Experience: Why NMR First? In any characterization workflow, NMR is the cornerstone. It provides a detailed carbon-hydrogen framework of the molecule. While MS gives the molecular weight and IR confirms functional groups, only NMR maps the specific connectivity of the atoms, allowing for definitive isomer differentiation and structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube. DMSO- d_6 is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.
 - Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
- Instrument Setup:

- Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
- Shim the instrument to achieve optimal magnetic field homogeneity.
- Acquire a standard ^1H spectrum, followed by ^{13}C and ^{19}F spectra. For ^{13}C analysis, proton decoupling is standard to simplify the spectrum to a series of singlets, one for each unique carbon.^[3]

^1H NMR Spectral Interpretation

Disclaimer: A complete, experimentally verified ^1H NMR spectrum for this specific compound is not readily available in the cited literature. The following data is predicted based on established chemical shift principles and data from structurally similar compounds, such as 3-(trifluoromethyl)benzoic acid.^{[4][5]}

The ^1H NMR spectrum is expected to show three distinct regions: the downfield acidic proton, the aromatic region, and the upfield aliphatic ether-linked methylene protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0	Singlet, broad	1H	H-O-C=O	The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~7.6 - 7.4	Multiplet	2H	H-4, H-6	These protons are on the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing CF ₃ group and the electron-donating ether oxygen. Complex splitting is expected due to multiple coupling interactions.
~7.3 - 7.1	Multiplet	2H	H-2, H-5	These protons are also on the aromatic ring, with distinct electronic environments leading to a

different
chemical shift
range compared
to H-4 and H-6.

~4.8

Singlet

2H

O-CH₂-COOH

The methylene protons are adjacent to both an ether oxygen and a carbonyl group, resulting in significant deshielding. They are chemically equivalent and thus appear as a singlet.

¹³C NMR Spectral Interpretation

Disclaimer: Experimental ¹³C NMR data for this compound is not readily available. The following assignments are predicted based on substituent effects and known data for phenoxyacetic and trifluoromethylbenzene derivatives.[\[6\]](#)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~170	C=O (C8)	The carboxylic acid carbonyl carbon is characteristically found in the far downfield region.
~158	C-O (C1)	The aromatic carbon directly attached to the ether oxygen is deshielded and appears downfield.
~132	C-CF ₃ (C3)	The carbon bearing the CF ₃ group will appear as a quartet due to C-F coupling.
~130	Aromatic C-H (C5)	Aromatic carbon chemical shifts are modulated by substituent effects.
~124 (q, ¹ JCF \approx 272 Hz)	-CF ₃	The trifluoromethyl carbon shows a strong one-bond coupling to fluorine and is highly deshielded.
~122	Aromatic C-H (C4)	Aromatic carbon.
~118	Aromatic C-H (C6)	Aromatic carbon.
~112	Aromatic C-H (C2)	Aromatic carbon.
~65	O-CH ₂ (C7)	The methylene carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the adjacent oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and minimal sample preparation.

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Spectral Interpretation

Disclaimer: A verified IR spectrum for this compound is not available in the cited literature. The following predictions are based on characteristic frequencies for its constituent functional groups, drawing comparisons to acetic acid and phenoxyacetic acid.^{[7][8]}

The IR spectrum of **[3-(Trifluoromethyl)phenoxy]acetic acid** will be dominated by absorptions from the carboxylic acid, the ether linkage, and the trifluoromethyl group.

Predicted Absorption (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid	The very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
~1710 (strong, sharp)	C=O stretch	Carboxylic Acid	This strong, sharp peak is a definitive indicator of the carbonyl group in the carboxylic acid.
1600, 1480	C=C stretch	Aromatic Ring	These peaks correspond to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring.
~1300	C-O stretch	Carboxylic Acid	Coupled C-O stretching and O-H bending.
1320 - 1120 (strong)	C-F stretch	Trifluoromethyl	The C-F bonds give rise to very strong and characteristic absorption bands in this region.
~1240	C-O-C stretch	Aryl Ether	Asymmetric stretching of the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Trustworthiness: Why is MS a Self-Validating System? The power of MS lies in its ability to provide an exact molecular weight, which must be consistent with the proposed chemical formula ($C_9H_7F_3O_3$, MW = 220.15 g/mol).^[1] The fragmentation pattern acts as a secondary check; the observed fragment ions must correspond to logical pieces of the parent molecule. This internal consistency makes the technique highly reliable.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding an intact molecular ion or a protonated/deprotonated species.

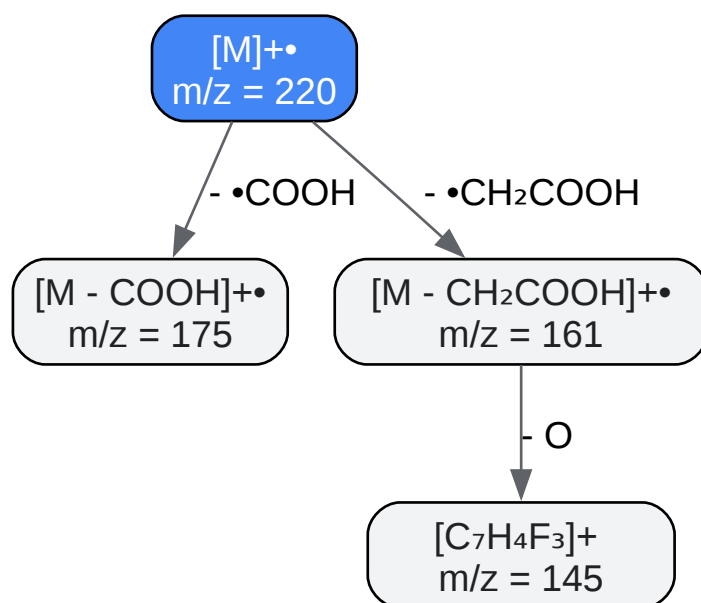
- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:**
 - Acquire spectra in both positive and negative ion modes.
 - In positive mode, the protonated molecule $[M+H]^+$ (m/z 221.04) is expected.
 - In negative mode, the deprotonated molecule $[M-H]^-$ (m/z 219.03) is expected.
 - To induce fragmentation for structural analysis, collision-induced dissociation (CID) can be performed on the parent ion (MS/MS experiment).

Mass Spectral Interpretation: Proposed Fragmentation Pathway

Disclaimer: An experimental mass spectrum with fragmentation data is not available. The pathway described below is a theoretical prediction based on the established fragmentation

rules for carboxylic acids, ethers, and aromatic compounds.[9][10]

The molecular ion ($[M]^+\bullet$, m/z 220.03) is the starting point for fragmentation. Key bond cleavages are expected at the ether linkage and around the carboxyl group.



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Caption: Proposed key fragmentation steps for **[3-(Trifluoromethyl)phenoxy]acetic acid**.

Table of Proposed Major Fragment Ions:

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss	Proposed Fragmentation Pathway
220	$[\text{C}_9\text{H}_7\text{F}_3\text{O}_3]^+\bullet$	-	Molecular Ion $[\text{M}]^+\bullet$
175	$[\text{C}_8\text{H}_7\text{F}_3\text{O}]^+$	$\bullet\text{COOH}$	Alpha-cleavage with loss of the carboxyl radical.
161	$[\text{C}_7\text{H}_4\text{F}_3\text{O}]^+$	$\bullet\text{CH}_2\text{COOH}$	Cleavage of the ether C-O bond with loss of the carboxymethyl radical.
145	$[\text{C}_7\text{H}_4\text{F}_3]^+$	CO from m/z 173 (not shown) or O from m/z 161	Loss of oxygen from the phenoxy radical cation (m/z 161) to form a trifluoromethylphenyl cation.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and definitive characterization of **[3-(Trifluoromethyl)phenoxy]acetic acid**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, CF_3), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation. This multi-technique approach ensures the identity, purity, and structural integrity of the compound, a critical requirement for its application in research and development.

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